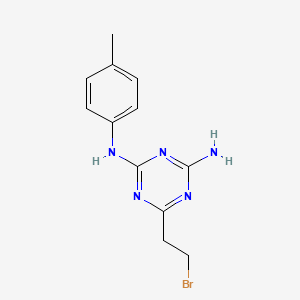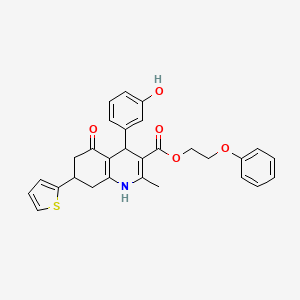![molecular formula C22H27N3O7S3 B11085708 [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone](/img/structure/B11085708.png)
[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE is a complex organic compound that features both indole and thienyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thienyl precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE apart from similar compounds is its unique combination of indole and thienyl moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C22H27N3O7S3 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2-methyl-6-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
InChI |
InChI=1S/C22H27N3O7S3/c1-16-12-17-2-3-18(34(27,28)23-4-8-31-9-5-23)13-20(17)25(16)22(26)21-14-19(15-33-21)35(29,30)24-6-10-32-11-7-24/h2-3,13-16H,4-12H2,1H3 |
InChI Key |
PQFJQPFCCLCPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4)C=C(C=C2)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11085626.png)
![1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085639.png)
![3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one](/img/structure/B11085641.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11085644.png)

![N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B11085661.png)
![N-(4-acetylphenyl)-2-{[4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085666.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate](/img/structure/B11085671.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-bromobenzoate](/img/structure/B11085673.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085692.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11085696.png)
![3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11085704.png)
![1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-](/img/structure/B11085710.png)

